1,2-Bis(dichlorothiophosphonyl)ethane
Description
1,2-Bis(dichlorophosphino)ethane (CAS 28240-69-9) is an organophosphorus compound with the molecular formula Cl₂PCH₂CH₂PCl₂ and a molecular weight of 231.80 g/mol . It is a dichlorinated derivative of ethane with two phosphorus centers, each bonded to two chlorine atoms. This compound is characterized by its high reactivity due to the electron-withdrawing nature of the chlorine substituents, making it a versatile precursor in coordination chemistry and ligand synthesis. Key physical properties include a boiling point of 70°C at 1 mmHg and a density of 1.530 g/cm³ .
Properties
CAS No. |
1661-12-7 |
|---|---|
Molecular Formula |
C2H4Cl4P2S2 |
Molecular Weight |
295.9 g/mol |
IUPAC Name |
dichloro-(2-dichlorophosphinothioylethyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C2H4Cl4P2S2/c3-7(4,9)1-2-8(5,6)10/h1-2H2 |
InChI Key |
WBTGKAWAYFLPRO-UHFFFAOYSA-N |
SMILES |
C(CP(=S)(Cl)Cl)P(=S)(Cl)Cl |
Canonical SMILES |
C(CP(=S)(Cl)Cl)P(=S)(Cl)Cl |
Synonyms |
1,2-BIS(DICHLOROTHIOPHOSPHONYL)ETHANE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares 1,2-Bis(dichlorophosphino)ethane with structurally related bisphosphino ligands:
Key Observations :
- Substituent Effects: Chlorine substituents in 1,2-Bis(dichlorophosphino)ethane impart strong electron-withdrawing properties, contrasting with electron-donating alkyl (ethyl, methyl) or aryl (phenyl) groups in related compounds. This influences their coordination behavior with transition metals .
- Molecular Weight: The dichloro derivative has a lower molecular weight compared to bulkier ligands like 1,2-Bis(diphenylphosphino)ethane (398.42 g/mol), which is widely used in catalysis (e.g., Suzuki coupling) .
Reactivity and Coordination Chemistry
- Electronic Effects: The Cl₂P groups in 1,2-Bis(dichlorophosphino)ethane stabilize metals in higher oxidation states due to their electron-withdrawing nature. In contrast, alkyl-substituted ligands (e.g., diethyl or dimethyl) enhance electron density at the metal center, favoring reductive elimination or catalytic cycles . Example: Copper(I) complexes with 1,2-Bis(diethylphosphino)ethane exhibit greater stability in non-polar solvents compared to dichloro derivatives, which require polar solvents for effective coordination .
- Steric Effects: Bulky substituents (e.g., cyclohexyl in 1,2-Bis(dicyclohexylphosphino)ethane) create steric hindrance, limiting access to the metal center. The dichloro derivative, with smaller substituents, allows for tighter metal-ligand bonding .
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